molecular formula C5H10N4 B1426371 methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine CAS No. 1250355-24-8

methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine

Cat. No. B1426371
M. Wt: 126.16 g/mol
InChI Key: XFRKAZBZVVTALF-UHFFFAOYSA-N
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Description

“Methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine” is a chemical compound that is part of the 1,2,4-triazole family . It has been used as an intermediate in the synthesis of ensitrelvir, a novel oral drug for the treatment of coronavirus disease 2019 (COVID-19) .


Synthesis Analysis

The synthesis of “Methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine” can be achieved from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .


Molecular Structure Analysis

The molecular structure of “Methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine” has been analyzed and reported in the literature . The crystal structure of the compound is orthorhombic, with a = 8.08620 (10) Å, b = 15.4730 (2) Å, c = 23.5892 (2) Å, V = 2951.43 (6) Å .


Chemical Reactions Analysis

The chemical reactions involving “Methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine” have been studied. For instance, it has been used in the preparation of 1H-1,2,4-triazole-3-carbohydrazide . It may also be used in the synthesis of various nucleoside analogues .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine” include a molecular weight of 83.0919 . The compound has a melting point of 196-199 °C (lit.) .

Scientific Research Applications

Synthesis and Characterization

  • Methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine and its derivatives have been synthesized and characterized, providing insights into their structural and chemical properties. Almeida et al. (2022) described the synthesis and characterization of related triazole compounds, emphasizing their potential in various chemical applications (Almeida, Maia, Souza, & Pacheco, 2022).

Antimicrobial Activities

  • Some derivatives of methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine exhibit antimicrobial activities. Bektaş et al. (2007) investigated novel 1,2,4-triazole derivatives and found them to possess moderate to good activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Purity Analysis

  • Luo et al. (2017) developed a high-performance liquid chromatography (HPLC) method for analyzing the purity of related 1,2,4-triazole compounds, demonstrating the importance of analytical techniques in ensuring the quality of these chemicals (Luo, Liu, Liu, Wang, Wang, & Yuan, 2017).

Plant-Growth Regulatory Activities

  • The derivatives of methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine have been evaluated for their potential in regulating plant growth. Qin et al. (2010) synthesized new imine derivatives containing 1H-1,2,4-triazole and found promising plant-growth regulatory activities (Qin, Yu, Dai, Qin, Zhang, Bing, Wang, & Fang, 2010).

Antimicrobial and Cytotoxicity Studies

  • The compound has also been studied for its potential in developing antimicrobial agents with varied toxicity. Vasylevskyi et al. (2018) reported on a specific derivative with good antimicrobial activity against E. coli and cytotoxicity towards HeLa and L-929 cells (Vasylevskyi, Holzheu, & Fromm, 2018).

Safety And Hazards

The safety and hazards associated with “Methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine” include eye irritation, skin irritation, and respiratory system irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions of “Methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine” research could involve further exploration of its potential applications in the synthesis of new compounds and drugs. For instance, some hybrids of the compound have exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

properties

IUPAC Name

N-methyl-1-(2-methyl-1,2,4-triazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-6-3-5-7-4-8-9(5)2/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRKAZBZVVTALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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